![molecular formula C28H30N2O6 B1668597 Pemafibrate CAS No. 848259-27-8](/img/structure/B1668597.png)
Pemafibrate
Overview
Description
Pemafibrate, sold under the brand name Parmodia, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist . It is developed and marketed by Kowa Pharmaceuticals . It is used to treat patients with hypertriglyceridemia and/or low HDL-C .
Molecular Structure Analysis
This compound binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped form . This unique Y-shaped structure allows it to bind to the complete Y-shaped binding pocket of PPARα, allowing for complete activation .
Chemical Reactions Analysis
This compound has been shown to significantly reduce serum triglycerides (TG) and increase high-density lipoproteins (HDL) across different doses . The greatest effect was observed with a dose of 0.1 mg twice daily .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 490.55 g/mol . It is metabolized in the liver and excreted into the bile .
Mechanism of Action
Target of Action
Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
This compound binds to PPARα with high selectivity and potency . This binding activates target genes related to lipid metabolism, thus avoiding the activation of undesirable genes caused by off-target effects . The activation of PPARα leads to enhanced fatty acid uptake and β-oxidation .
Biochemical Pathways
The activation of PPARα by this compound influences several biochemical pathways. It stimulates lipid turnover and upregulates the expression of uncoupling protein 3 (UCP3) in the liver . This leads to a reduction in serum triglycerides (TG) and an increase in high-density lipoprotein cholesterol (HDL-C) levels . Furthermore, it has been suggested that a cooperative mechanism involving PPARα, cyclic AMP responsive element-binding protein (CREBH), and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) may be involved in the regulation of fibroblast growth factor 21 (FGF21) .
Pharmacokinetics
This compound is metabolized in the liver and excreted into the bile . Therefore, this compound can be used safely even in patients with impaired renal function since there is no significant increase in its blood concentration .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in serum triglycerides and an increase in HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) . Furthermore, this compound has been shown to improve insulin resistance and β-cell function in subjects with type 2 diabetes and hypertriglyceridemia .
Action Environment
The efficacy of this compound can be influenced by various environmental factors such as the patient’s health status and the presence of other medications. For instance, this compound has been shown to have very few drug-drug interactions even when used concomitantly with statins . Additionally, it has been found to be safe and effective in patients with renal impairment
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233891 | |
Record name | Pemafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848259-27-8 | |
Record name | Pemafibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pemafibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEMAFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of pemafibrate?
A1: this compound acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound's selectivity for PPARα compare to other fibrates?
A2: this compound exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]
Q3: What are the downstream effects of this compound activating PPARα?
A3: this compound's activation of PPARα triggers several beneficial metabolic effects, including:
- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.
- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]
- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]
- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between this compound and PPARα.
Q6: What are the primary clinical applications being investigated for this compound?
A6: Research primarily focuses on this compound's potential for:
- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]
- Managing non-alcoholic fatty liver disease (NAFLD): this compound shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]
- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore this compound's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]
Q7: How does this compound's efficacy compare to that of conventional fibrates in clinical trials?
A7: Several studies suggest that this compound demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, this compound often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]
Q8: Are there any specific patient populations who may benefit more from this compound therapy?
A8: While further research is needed, preliminary findings suggest that:
- Patients with CKD: this compound's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]
- Lean NAFLD patients: Some studies suggest that this compound might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.
- Patients with high small dense LDL-C: this compound appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.
Q9: How is this compound metabolized and eliminated from the body?
A9: this compound is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]
Q10: What are the known drug interactions associated with this compound?
A10: While this compound exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase this compound exposure and necessitate dosage adjustments. [, ]
Q11: What are some of the key areas for future research on this compound?
A11: Future research should focus on:
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